Cas no 1147191-02-3 (sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)

Sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate is a synthetic organic compound primarily used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its key advantages include its stability under standard conditions, solubility in polar solvents, and reactivity as a benzoate derivative, making it suitable for further functionalization. The presence of both chloro and methyl substituents enhances its utility in selective chemical transformations. This compound is particularly valued in the development of herbicidal and pesticidal formulations due to its structural compatibility with active ingredient frameworks. Proper handling and storage are recommended to maintain its integrity and prevent degradation.
sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate structure
1147191-02-3 structure
商品名:sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate
CAS番号:1147191-02-3
MF:C15H12O3Cl-.Na+
メガワット:298.697
MDL:MFCD04967207
CID:3058198
PubChem ID:19616344

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate 化学的及び物理的性質

名前と識別子

    • 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
    • sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate
    • Sodium 4-(4-chloro-3-methyl-phenoxymethyl)-benzoate
    • AKOS024273179
    • Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate
    • STK351012
    • sodium;4-[(4-chloro-3-methylphenoxy)methyl]benzoate
    • AKOS000305990
    • CS-0242803
    • XVB19102
    • sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
    • Sodium4-((4-chloro-3-methylphenoxy)methyl)benzoate
    • AKOS025244708
    • sodium, 4-(4-chloro-3-methyl-phenoxymethyl)-benzoate
    • EN300-255483
    • 1147191-02-3
    • MDL: MFCD04967207
    • インチ: InChI=1S/C15H13ClO3.Na/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1
    • InChIKey: LRNPYTACOQRAFF-UHFFFAOYSA-M
    • ほほえんだ: O=C([O-])C1=CC=C(COC2=CC=C(Cl)C(C)=C2)C=C1.[Na+]

計算された属性

  • せいみつぶんしりょう: 298.0372662Da
  • どういたいしつりょう: 298.0372662Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-255483-0.5g
sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 95%
0.5g
$140.0 2023-02-28
Enamine
EN300-255483-10.0g
sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 95%
10.0g
$1461.0 2023-02-28
A2B Chem LLC
AJ05937-100mg
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate
1147191-02-3 95%
100mg
$273.00 2024-04-20
A2B Chem LLC
AJ05937-250mg
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate
1147191-02-3 95%
250mg
$304.00 2024-04-20
Ambeed
A923012-1g
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate
1147191-02-3 97%
1g
$204.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313473-250mg
Sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 97%
250mg
¥1900.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313473-100mg
Sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 97%
100mg
¥1674.00 2024-08-09
Enamine
EN300-230824-0.25g
sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 95%
0.25g
$88.0 2024-06-19
Enamine
EN300-230824-1.0g
sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 95%
1.0g
$178.0 2024-06-19
Enamine
EN300-230824-2.5g
sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate
1147191-02-3 95%
2.5g
$378.0 2024-06-19

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate 関連文献

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoateに関する追加情報

Professional Introduction to Sodium 4-(4-Chloro-3-methylphenoxy)methylbenzoate (CAS No. 1147191-02-3)

Sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate (CAS No. 1147191-02-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural properties, has been explored for its potential applications in various biochemical pathways. The presence of a benzoate moiety combined with a phenoxy group linked to a methyl-substituted chlorophenol provides a distinct chemical profile that makes it a subject of interest for medicinal chemists and biologists.

The chemical structure of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate consists of a benzoic acid derivative with an esterified hydroxyl group replaced by a phenoxymethyl chain. This modification introduces a chlorine atom at the para position relative to the methyl group on the phenyl ring, which can influence the electronic properties and reactivity of the molecule. The sodium salt form enhances solubility, making it more suitable for aqueous-based biological assays and formulations.

In recent years, there has been growing interest in developing novel compounds that can modulate biological processes through targeted interactions with specific enzymes or receptors. Sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate has been investigated for its potential role in inhibiting certain enzymes that are implicated in inflammatory responses and metabolic disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins.

The benzoate moiety in sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate is known to have favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics make it an attractive candidate for further development into therapeutic agents. Additionally, the phenoxymethyl group provides a scaffold that can be modified to enhance binding affinity and selectivity for biological targets. This flexibility has allowed researchers to explore derivatives of this compound with improved pharmacological profiles.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate. Molecular docking studies have been conducted to evaluate its interaction with various biological targets, including protein kinases and transcription factors. These studies have revealed promising binding affinities that could make this compound a valuable tool in drug discovery efforts aimed at treating chronic diseases such as cancer and neurodegenerative disorders.

The synthesis of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the bromination or chlorination of a suitable aromatic precursor, followed by nucleophilic substitution with a phenoxymethyl Grignard reagent or another nucleophilic species. The final step involves neutralization with sodium hydroxide to form the sodium salt, which is then purified through recrystallization or column chromatography.

In terms of applications, sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate has shown promise in preclinical studies as a potential lead compound for further drug development. Its unique structural features and demonstrated biological activity make it a candidate for therapeutic intervention in several disease states. Researchers are particularly interested in its potential to act as an antagonist or modulator of pathways involved in pain perception, inflammation, and cellular proliferation.

The safety profile of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate is still under investigation, but initial toxicity studies suggest that it exhibits moderate solubility and low acute toxicity at relevant doses. However, further studies are needed to assess long-term effects and potential side interactions with other drugs or biological systems. Collaborative efforts between synthetic chemists, pharmacologists, and biochemists are essential to fully understand the therapeutic potential and safety considerations of this compound.

The role of computational tools in predicting the pharmacological properties of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate cannot be overstated. Advanced algorithms can simulate molecular interactions and predict binding affinities with high accuracy, thereby reducing the time and cost associated with experimental screening. These tools have been instrumental in identifying lead compounds like sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate, which would otherwise require extensive laboratory testing.

The future directions for research on sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate include exploring its mechanism of action in greater detail and optimizing its chemical structure for improved efficacy and selectivity. Additionally, investigating its potential as an adjuvant therapy alongside existing treatments could open new avenues for clinical applications. The integration of interdisciplinary approaches—combining synthetic chemistry, molecular biology, and computational modeling—will be crucial in realizing the full therapeutic potential of this compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1147191-02-3)sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate
A907370
清らかである:99%
はかる:1g
価格 ($):184.0